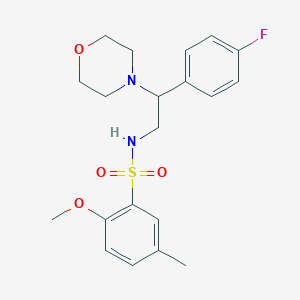

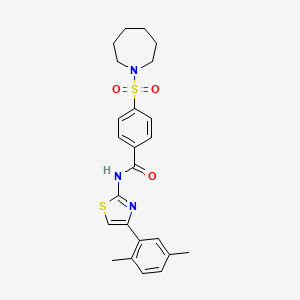

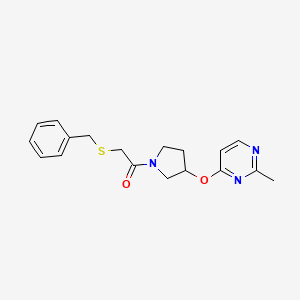

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as INDOPY-1, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has been shown to exhibit a wide range of biological activities. The purpose of

Wissenschaftliche Forschungsanwendungen

σ1 Receptor Antagonism for Pain Management A series of pyrazoles, including structures related to the query compound, has been synthesized and evaluated for σ1 receptor (σ1R) antagonism. One particular compound, identified as a clinical candidate for pain treatment, showed outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in animal models of pain. This highlights the potential application of such compounds in developing new pain management therapies (Díaz et al., 2020).

Antimicrobial and Antifungal Activity Another research avenue explores the synthesis of new pyrazoline and pyrazole derivatives and their biological activities. Some derivatives demonstrated significant antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests their potential use in developing new antimicrobial agents (Hassan, 2013).

Antiviral Research The synthesis of new piperazinyl-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors for HIV therapy illustrates the compound's relevance in antiviral drug development. Evaluations of these compounds for anti-HIV-1 and anti-HIV-2 activities in cell models indicate a promising direction for further research in antiviral medications (Al-Masoudi et al., 2007).

Neuroprotective Activities A novel approach involved designing and synthesizing edaravone derivatives containing a benzylpiperazine moiety. These compounds were evaluated for their neuroprotective activities in cell and animal models of cerebral ischemia. Some derivatives showed significant protective effects, highlighting their potential as lead compounds for developing treatments for cerebral ischemic stroke (Gao et al., 2022).

Analgesic and Anti-inflammatory Properties Research into 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols unveiled compounds with higher analgesic activity than aspirin and anti-inflammatory effects superior to indomethacin in animal models. This indicates the potential of such compounds in developing new analgesic and anti-inflammatory drugs (Palaska et al., 1993).

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(14-16-15-20-18-5-2-1-4-17(16)18)23-11-8-22(9-12-23)10-13-24-7-3-6-21-24/h1-7,15,20H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFYLLMFDLLQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)

![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)

![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2573499.png)

![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B2573502.png)